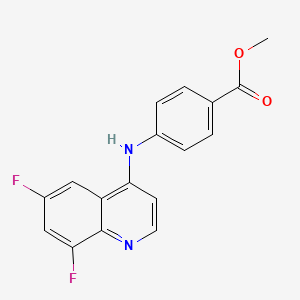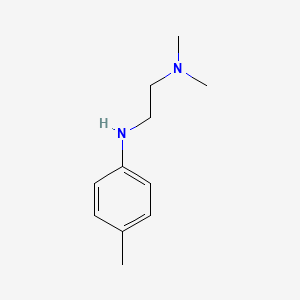![molecular formula C13H13N3O3S B12113559 N-(4-hydroxyphenyl)-2-(3-oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetamide](/img/structure/B12113559.png)
N-(4-hydroxyphenyl)-2-(3-oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-hydroxyphenyl)-2-(3-oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of imidazothiazoles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-2-(3-oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common approach might include:
Formation of the imidazothiazole core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the hydroxyphenyl group: This step might involve a substitution reaction where a hydroxyphenyl moiety is introduced to the imidazothiazole core.
Acetylation: The final step could involve the acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-hydroxyphenyl)-2-(3-oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the imidazothiazole ring can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the hydroxyphenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(4-hydroxyphenyl)-2-(3-oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazothiazoles: Compounds with similar core structures but different substituents.
Phenylacetamides: Compounds with similar functional groups but different core structures.
Uniqueness
N-(4-hydroxyphenyl)-2-(3-oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetamide is unique due to its specific combination of functional groups and core structure, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C13H13N3O3S |
|---|---|
Poids moléculaire |
291.33 g/mol |
Nom IUPAC |
N-(4-hydroxyphenyl)-2-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetamide |
InChI |
InChI=1S/C13H13N3O3S/c17-9-3-1-8(2-4-9)15-11(18)7-10-12(19)16-6-5-14-13(16)20-10/h1-4,10,17H,5-7H2,(H,15,18) |
Clé InChI |
GWAGVHNBWTZWOK-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C(=O)C(SC2=N1)CC(=O)NC3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



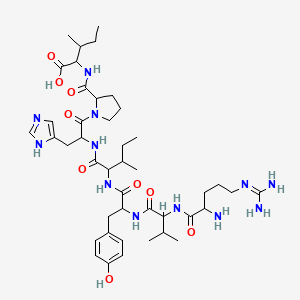
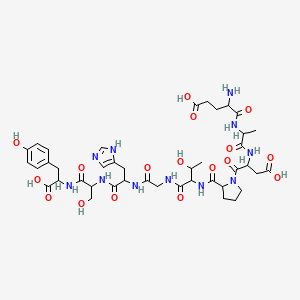
![Thiazolo[4,5-b]pyridin-2-amine,n-ethyl-](/img/structure/B12113499.png)
![1-[3-(4-Chloro-3,5-dimethylphenoxy)propyl]-8-methylidene-3,1-benzoxazin-1-ium-2,4-dione](/img/structure/B12113511.png)
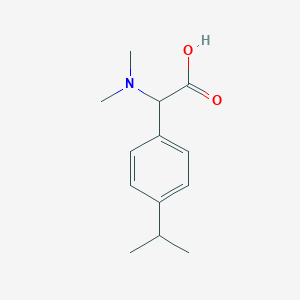
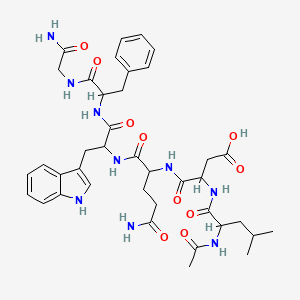
![5-butyl-1H-benzo[d]imidazole](/img/structure/B12113535.png)
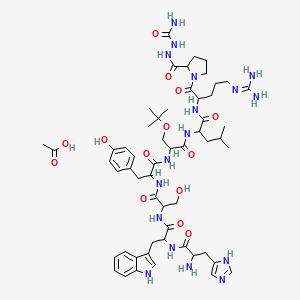
![N,N,1,10-tetramethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B12113539.png)
![Phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]-](/img/structure/B12113540.png)
